4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol is a compound that features a brominated imidazo[4,5-b]pyridine core linked to a phenol group. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol typically involves the formation of the imidazo[4,5-b]pyridine core followed by bromination and subsequent coupling with a phenol derivative. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring . Bromination is then achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves coupling the brominated imidazo[4,5-b]pyridine with a phenol derivative using a suitable base such as potassium carbonate in a polar solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinones
Reduction: Reduced imidazo[4,5-b]pyridine derivatives
Substitution: Substituted imidazo[4,5-b]pyridine derivatives
Scientific Research Applications
4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
- 4-[(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy]methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
Uniqueness
4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol is unique due to its specific substitution pattern and the presence of both a brominated imidazo[4,5-b]pyridine core and a phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
827602-67-5 |
---|---|
Molecular Formula |
C13H10BrN3O |
Molecular Weight |
304.14 g/mol |
IUPAC Name |
4-[(6-bromoimidazo[4,5-b]pyridin-1-yl)methyl]phenol |
InChI |
InChI=1S/C13H10BrN3O/c14-10-5-12-13(15-6-10)16-8-17(12)7-9-1-3-11(18)4-2-9/h1-6,8,18H,7H2 |
InChI Key |
KMEDLVMTFCOGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2C=C(C=N3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.